Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by a fused ring system containing both a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl hydrazine with an ester derivative, followed by cyclization to form the thienopyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrazole ring .
Scientific Research Applications
Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Uniqueness
Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6N2O2S |
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Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 1H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4-3-8-9-6(4)12-5/h2-3H,1H3,(H,8,9) |
InChI Key |
FZYFURXPKQEWID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)NN=C2 |
Origin of Product |
United States |
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